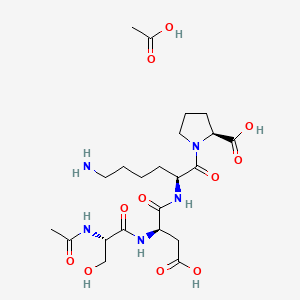

N-Acetyl-Ser-Asp-Lys-Pro (acetate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-acetil-seril-aspartil-lisil-prolina (acetato) es un tetrapéptido que se produce naturalmente y es conocido por sus propiedades antiinflamatorias y antifibróticas . Se deriva de la timosina beta 4, una pequeña proteína que se distribuye ampliamente en varios tejidos . Este compuesto ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares, particularmente en la reducción de la fibrosis y la inflamación cardíacas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-acetil-seril-aspartil-lisil-prolina (acetato) implica el acoplamiento secuencial de aminoácidos protegidos. El proceso generalmente comienza con la protección de los grupos amino y carboxilo de los aminoácidos para evitar reacciones secundarias no deseadas. Los aminoácidos protegidos se acoplan luego utilizando reactivos de acoplamiento de péptidos como la diciclohexilcarbodiimida (DCC) o la N,N'-diisopropilcarbodiimida (DIC) en presencia de una base como la N-metilmorfolina (NMM) . Después de las reacciones de acoplamiento, los grupos protectores se eliminan para obtener el tetrapéptido final.

Métodos de producción industrial

En entornos industriales, la producción de N-acetil-seril-aspartil-lisil-prolina (acetato) se puede ampliar utilizando la síntesis de péptidos en fase sólida (SPPS). Este método permite la síntesis eficiente y automatizada de péptidos al anclar el primer aminoácido a una resina sólida y agregar secuencialmente los aminoácidos restantes . El uso de sintetizadores de péptidos automatizados y técnicas de purificación de alto rendimiento garantiza la producción de péptidos de alta pureza a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

N-acetil-seril-aspartil-lisil-prolina (acetato) principalmente sufre reacciones de hidrólisis, donde se descompone en sus aminoácidos constituyentes por enzimas proteolíticas . Es relativamente estable en condiciones fisiológicas y no se somete fácilmente a reacciones de oxidación o reducción.

Reactivos y condiciones comunes

La hidrólisis de N-acetil-seril-aspartil-lisil-prolina (acetato) generalmente está catalizada por enzimas como la oligopeptidasa de prolil y la enzima convertidora de angiotensina . Estas reacciones ocurren en condiciones suaves, generalmente a pH y temperatura fisiológicos.

Principales productos formados

Los principales productos formados a partir de la hidrólisis de N-acetil-seril-aspartil-lisil-prolina (acetato) son sus aminoácidos constituyentes: N-acetil-serina, ácido aspártico, lisina y prolina .

Aplicaciones Científicas De Investigación

N-acetil-seril-aspartil-lisil-prolina (acetato) se ha estudiado ampliamente por su potencial terapéutico en diversos campos:

Medicina cardiovascular: Ha demostrado ser prometedor en la reducción de la fibrosis y la inflamación cardíacas, lo que lo convierte en un posible agente terapéutico para afecciones como la hipertensión y la insuficiencia cardíaca.

Cicatrización de heridas: Debido a su papel en la promoción de la angiogénesis y la reparación de tejidos, se está investigando su potencial para mejorar la cicatrización de heridas y la regeneración de tejidos.

Investigación de la fibrosis: Se ha estudiado por su capacidad para inhibir la fibrosis en varios órganos, incluidos el hígado, los riñones y los pulmones.

Mecanismo De Acción

N-acetil-seril-aspartil-lisil-prolina (acetato) ejerce sus efectos modulando varias vías moleculares:

Inhibición de la señalización de NF-κB: Inhibe la activación del factor nuclear kappa B (NF-κB), un factor de transcripción clave involucrado en la inflamación y la fibrosis.

Reducción del estrés del RE: El compuesto atenúa el estrés del retículo endoplásmico (RE) al inhibir las vías de respuesta a proteínas desplegadas (UPR).

Modulación de la producción de citoquinas: Reduce la producción de citoquinas proinflamatorias como la interleucina-6 (IL-6) y el factor de necrosis tumoral alfa (TNF-α).

Comparación Con Compuestos Similares

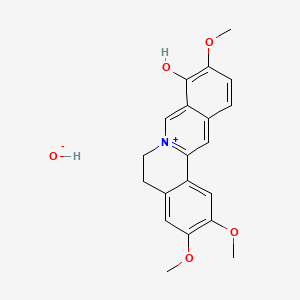

N-acetil-seril-aspartil-lisil-prolina (acetato) es único en comparación con otros péptidos debido a sus propiedades antifibróticas y antiinflamatorias específicas. Los compuestos similares incluyen:

Timosina Beta 4: La proteína precursora de la que se deriva N-acetil-seril-aspartil-lisil-prolina (acetato).

Sustratos de oligopeptidasa de prolil: Otros péptidos que son sustratos de la oligopeptidasa de prolil, que pueden tener actividades biológicas similares.

N-acetil-seril-aspartil-lisil-prolina (acetato) destaca por su papel específico en la modulación de la fibrosis y la inflamación, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13+,14-,15-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSLFKMYLHUWSA-UOIZBMALSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N5O11 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate](/img/structure/B8210059.png)

![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)

![(18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one](/img/structure/B8210113.png)